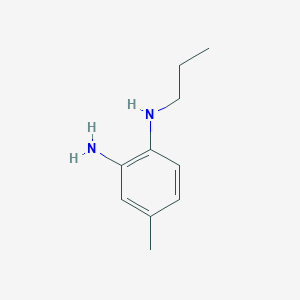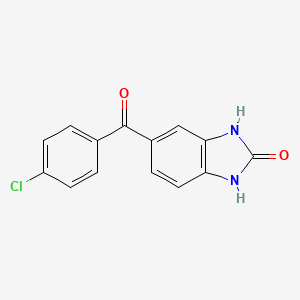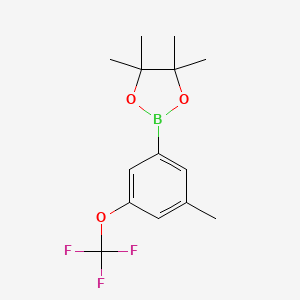
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(3-methyl-5-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . In a specific example, the title compound was obtained by a two-step substitution reaction .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
As an organic intermediate, this compound plays a significant role in various chemical reactions. It’s particularly important in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
DFT has been used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Inhibitory Activity Against Serine Proteases
Spencer et al. (2002) explored the synthesis of derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, specifically focusing on compounds with inhibitory activity against serine proteases such as thrombin. These derivatives display distinct coordination properties in both solid state and solution, which are important for their biological activity (Spencer et al., 2002).
Synthesis of Boron Capped Polyenes for LCD Technology
Das et al. (2015) synthesized novel dioxaborolane derivatives that are potential intermediates for the production of conjugated polyene materials. These materials are significant for their application in technologies like Liquid Crystal Display (LCD) and for their potential therapeutic use in neurodegenerative diseases (Das et al., 2015).
Application in H2O2 Detection in Living Cells
Nie et al. (2020) developed a new 4-substituted pyrene derivative using a phenyl boronic ester, which demonstrates high sensitivity and selectivity for hydrogen peroxide (H2O2). This compound is notably used for detecting H2O2 in living cells, indicating its significant application in biological and medical research (Nie et al., 2020).
Brightness Emission-Tuned Nanoparticles
Fischer et al. (2013) utilized derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane to synthesize heterodisubstituted polyfluorenes. These compounds play a crucial role in creating stable nanoparticles that exhibit bright fluorescence emission, useful in various scientific and technological applications, including in biomedical imaging (Fischer et al., 2013).
Electrosynthesis of Sulfur-Containing Organoboron Compounds
Tanigawa et al. (2016) conducted an electrochemical study on sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-dioxaborolane. This research provides insight into the electrochemical properties and reactions of these compounds, which are essential for developing new materials and chemical processes (Tanigawa et al., 2016).
Lipogenesis Inhibition for Drug Development
Das et al. (2011) synthesized a series of boron-containing stilbene derivatives from 4,4,5,5-tetramethyl-dioxaborolane, some of which exhibit lipogenesis inhibitory effects. These derivatives are being explored for their potential as lipid-lowering drugs, highlighting their importance in pharmaceutical research (Das et al., 2011).
Zukünftige Richtungen
Organoboron compounds like this one have a wide range of applications in pharmacy and biology . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Future research may continue to explore these and other potential applications.
Wirkmechanismus
Target of Action
The compound, also known as “3-Methyl-5-(trifluoromethoxy)phenylboronic acid, pinacol ester”, is a type of boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have a wide range of applications in pharmacy and biology .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It can be synthesized through nucleophilic and amidation reactions . The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .
Biochemical Pathways
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . The formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
Pharmacokinetics
The compound’s high reactivity in various transformation processes suggests that it may have significant bioavailability .
Result of Action
The compound’s action results in the inhibition of certain enzymes and the formation of specific ligand drugs . In the research of anticancer drugs, it was found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of certain cancer cells .
Action Environment
Environmental factors such as pH, glucose, and ATP in the organism can influence the compound’s action, efficacy, and stability . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-9-6-10(8-11(7-9)19-14(16,17)18)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLDBHZEMFMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675049 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-56-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-[3-methyl-5-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)
![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)
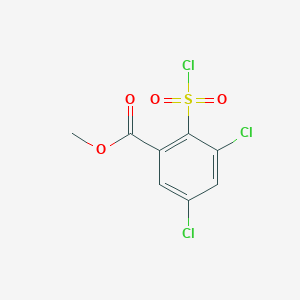
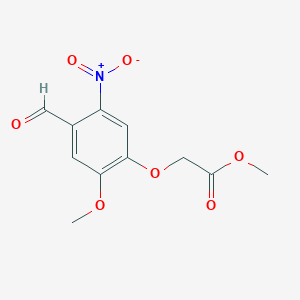
![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)
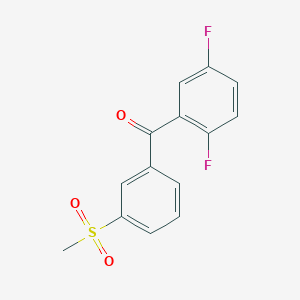
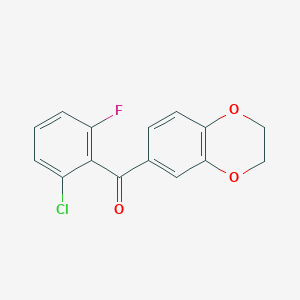
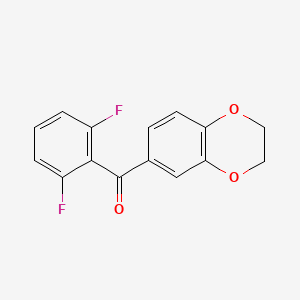
![2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole](/img/structure/B1420380.png)
![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)
